Cas no 2247487-29-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate is a specialized chemical compound featuring a phthalimide core linked to an L-phenylalanine derivative via an ester bond. This structure imparts unique reactivity, making it valuable in peptide synthesis and pharmaceutical intermediates. The presence of the ethoxycarbonyl (EOC) protecting group enhances stability during synthetic processes, while the chiral center ensures stereochemical control in asymmetric reactions. Its well-defined molecular architecture allows for precise modifications, facilitating applications in medicinal chemistry and drug development. The compound’s high purity and consistent performance make it a reliable choice for research and industrial-scale synthesis requiring controlled functionalization.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate structure
2247487-29-0 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate
CAS No:2247487-29-0
MF:C20H18N2O6
MW:382.366725444794
CID:5974731
PubChem ID:165975093

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate Chemical and Physical Properties

Names and Identifiers

    • 2247487-29-0
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate
    • EN300-6523039
    • Inchi: 1S/C20H18N2O6/c1-2-27-20(26)21-16(12-13-8-4-3-5-9-13)19(25)28-22-17(23)14-10-6-7-11-15(14)18(22)24/h3-11,16H,2,12H2,1H3,(H,21,26)/t16-/m0/s1
    • InChI Key: VDJDIZKSXFAPJV-INIZCTEOSA-N
    • SMILES: O(C([C@H](CC1C=CC=CC=1)NC(=O)OCC)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 382.11648630g/mol
  • Monoisotopic Mass: 382.11648630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 592
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 102Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6523039-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate
2247487-29-0
1g
$0.0 2023-05-23

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate (CAS No. 2247487-29-0) in Modern Chemical Biology

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate, identified by its CAS number 2247487-29-0, represents a fascinating molecule with significant potential in the field of chemical biology and pharmaceutical research. This heterocyclic derivative combines structural features that make it a promising candidate for further exploration in drug discovery and molecular medicine.

At the core of its molecular architecture lies the 1H-isoindole scaffold, a structural motif that has garnered considerable attention due to its biological activity and versatility. The presence of a dioxo group and an (ethoxycarbonyl)amino substituent introduces unique reactivity and functional properties, making this compound a valuable tool for synthetic chemists and biologists alike. The chiral center at the (2S)-configuration further enhances its potential as a building block for enantioselective synthesis and targeted biological interactions.

In recent years, there has been growing interest in isoindole derivatives due to their demonstrated roles in various biological processes. For instance, studies have highlighted the importance of isoindole-based compounds in modulating enzyme activity and interacting with specific protein targets. The structural features of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate align well with these findings, suggesting that it may exhibit similar biological properties or serve as a precursor for more complex bioactive molecules.

The (ethoxycarbonyl)amino group is particularly noteworthy, as it can participate in various chemical reactions such as condensation, hydrolysis, and coupling reactions, which are essential for drug synthesis. This functionality allows for further derivatization, enabling researchers to tailor the compound’s properties for specific applications. Additionally, the phenyl substituent at the propionic acid moiety adds another layer of complexity, potentially influencing solubility, metabolic stability, and interactions with biological targets.

Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior, including interactions with biological systems. Virtual screening and molecular docking studies have been instrumental in identifying promising candidates like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate. These computational approaches have revealed potential binding modes with enzymes and receptors relevant to therapeutic intervention.

Furthermore, the synthesis of this compound exemplifies the growing capability in constructing complex heterocyclic systems. Modern synthetic methodologies have made it possible to access such molecules with high efficiency and purity. The stereochemical integrity at the chiral center is particularly critical for ensuring biological activity and minimizing side effects.

The pharmaceutical industry has increasingly recognized the importance of chiral drugs due to their improved efficacy and safety profiles compared to their racemic counterparts. The enantiopure form of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate could serve as a key intermediate in the development of novel therapeutics targeting specific diseases.

In conclusion, 1,3-dioxo - 2247487 - 29 -0 is a structurally intriguing molecule with significant potential in chemical biology and drug discovery. Its unique combination of functional groups and stereochemical features positions it as a valuable asset for researchers exploring new therapeutic avenues. As our understanding of molecular interactions continues to evolve, this compound will likely play an important role in future biomedical research.

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